1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid
Description
This compound features a piperidine ring substituted at position 4 with a carboxylic acid group and at position 1 with a methyl-oxazole-phenyl moiety. The oxazole ring has a methyl group at position 5 and a phenyl group at position 2. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.36 g/mol (calculated). This scaffold is of interest in medicinal chemistry due to its modular structure, allowing for diverse substitutions that modulate biological activity and physicochemical properties .
Properties
IUPAC Name |
1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(11-19-9-7-14(8-10-19)17(20)21)18-16(22-12)13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPLXPHVHJGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160326 | |
| Record name | 1-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-87-7 | |
| Record name | 1-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid typically involves the formation of the oxazole ring followed by the attachment of the piperidine and carboxylic acid groups. One common method involves the reaction of 2-methyl-5-phenyloxazole with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the piperidine moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxazole compounds exhibit anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .
Neuroprotective Effects
The piperidine moiety is known for its neuroprotective effects. Compounds containing this structure have been investigated for their potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Analgesic and Anti-inflammatory Activities
The compound has also been evaluated for analgesic and anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid is essential for its application in research and development.
Synthesis Methodologies
The synthesis typically involves the reaction of piperidine derivatives with oxazole-containing intermediates. A common approach includes the use of coupling agents to facilitate the formation of the amide bond between the piperidine and oxazole moieties .
Structure-Activity Relationship (SAR)
Investigations into SAR have revealed that modifications to the oxazole ring can significantly affect the biological activity of the compound. For example, substituents on the phenyl group can enhance potency against specific cancer cell lines or improve neuroprotective effects .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Biological Activity
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O3, with a molecular weight of 304.35 g/mol. The structure features a piperidine ring substituted with a 5-methyl-2-phenyl-1,3-oxazol moiety, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, compounds with oxazole derivatives have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | S. aureus | 18 |
| 2 | E. coli | 15 |
| 3 | P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. The compound has shown promising results in vitro against various cancer cell lines. For example, it exhibited cytotoxic effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values indicating significant anti-proliferative activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 12.5 |
| Caco-2 | 15.0 |
| MCF-7 | 18.0 |
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Compounds containing oxazole rings have demonstrated the ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Study on Antibacterial Properties
A study conducted by researchers evaluated the antibacterial efficacy of various oxazole derivatives against clinical isolates of MRSA. The results indicated that modifications in the oxazole structure could enhance antibacterial potency, suggesting that similar modifications in our compound might yield improved activity .
Study on Anticancer Effects
In another study published in PubMed Central, the anticancer effects of related compounds were assessed using multiple cancer cell lines. The findings showed that these compounds could effectively reduce cell viability through apoptosis induction and inhibition of tumor growth in xenograft models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Oxazole Ring’s Phenyl Group
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
- Molecular Formula : C₁₈H₂₂N₂O₃
- Molecular Weight : 314.38 g/mol
- Key Substituent : 3-Methylphenyl group on oxazole.
- Properties : Increased lipophilicity compared to the parent compound. Discontinued in commercial catalogs, suggesting synthetic or stability challenges .
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
- CAS RN : 1119451-20-5
- Molecular Formula : C₂₀H₂₆N₂O₃
- Molecular Weight : 342.44 g/mol
- Key Substituent : 4-Isopropylphenyl group.
- Properties : Higher molecular weight and steric bulk, likely enhancing target binding specificity but reducing solubility .
1-{[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
- CAS RN : 897769-44-7
- Molecular Formula : C₁₉H₂₄N₂O₃
- Molecular Weight : 328.41 g/mol
- Key Substituent : 4-Ethylphenyl group.
- Properties : XLogP3 = 0.8, indicating moderate lipophilicity. Standardized for research use, suggesting robust synthetic protocols .
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Modifications on the Piperidine Ring
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxamide
- Modification : Carboxylic acid replaced with carboxamide; pyridylmethyl group added.
- Biological Activity : IC₅₀ = 1.8 nM against phosphodiesterase 8A (PDE8A), demonstrating enhanced target affinity compared to the parent compound .
5-[[3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-2H-pyridine-4-carboxylic acid
- Molecular Formula : C₃₀H₂₇F₃N₄O₄
- Molecular Weight : 564.6 g/mol
- Biological Activity : IC₅₀ = 25,000 nM against human Nav1.5 channels. Incorporates the core oxazole-piperidine scaffold into a larger molecule, illustrating versatility in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
